2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to a class of benzofuropyrimidinone derivatives characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- Substituents:
- A 3-ethoxypropyl group at position 3 of the pyrimidine ring, enhancing lipophilicity and influencing pharmacokinetics.
- A sulfanylacetamide side chain at position 2, with a 3-methoxyphenyl group attached to the acetamide nitrogen. The methoxy group contributes moderate electron-donating effects and polarity.
This compound is hypothesized to exhibit biological activity through kinase inhibition or receptor modulation, common among pyrimidine derivatives .
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-3-31-13-7-12-27-23(29)22-21(18-10-4-5-11-19(18)32-22)26-24(27)33-15-20(28)25-16-8-6-9-17(14-16)30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXJNWYQQOXSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and pyrimidine rings, followed by their coupling and subsequent functionalization.
Formation of Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Formation of Pyrimidine Ring: This involves the condensation of a β-keto ester with a guanidine derivative under basic conditions.
Coupling of Benzofuran and Pyrimidine Rings: The two rings are coupled through a nucleophilic substitution reaction, typically using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) in the molecule is susceptible to nucleophilic displacement, particularly under basic or oxidative conditions. This reactivity is critical for modifying the compound’s core structure.
Example Reaction:
Replacement of the sulfanyl group with amines or alkoxy groups has been observed in structurally analogous benzofuropyrimidine derivatives . For instance:
textR-SH + Nucleophile (e.g., NH3, R-OH) → R-Nucleophile + H2S
Conditions:
-
Solvent: DMF or THF
-
Base: K2CO3 or Et3N
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Temperature: 60–80°C
Table 1: Substitution Reactions of Sulfanyl Group in Analogous Compounds
| Reactant | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Ethylamine | 2-Amino-benzofuropyrimidine derivative | 72 | DMF, 70°C, 12h | |
| Methanol | 2-Methoxy-benzofuropyrimidine | 68 | THF, K2CO3, 60°C |
Hydrolysis of the Acetamide Moiety
The acetamide group (-N-C(=O)-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.
Acidic Hydrolysis:
textR-NH-C(=O)-R' + H2O (H⁺) → R-NH2 + R'-COOH
Basic Hydrolysis:
textR-NH-C(=O)-R' + NaOH → R-NH2 + R'-COO⁻Na⁺
Key Findings:
-
Hydrolysis at pH > 10 results in cleavage of the acetamide bond, forming 3-methoxyaniline and a carboxylic acid intermediate .
-
Reaction efficiency depends on steric hindrance from the ethoxypropyl substituent.
Oxidation of the Benzofuropyrimidine Core
The fused benzofuropyrimidine system undergoes oxidation at the 4-oxo position, particularly with strong oxidizing agents like KMnO4 or H2O2.
Example Reaction:
textBenzofuropyrimidine-4-one → Benzofuropyrimidine-4,5-dione
Conditions:
Impact:
Oxidation modifies electronic properties, potentially enhancing binding affinity to biological targets .
Functionalization of the Ethoxypropyl Chain
The ethoxypropyl side chain (-O-CH2-CH2-CH2-) participates in ether cleavage or alkylation reactions.
Ether Cleavage:
textR-O-CH2-CH2-CH2-R' + HBr → R-Br + HO-CH2-CH2-CH2-R'
Conditions:
Alkylation:
The terminal ethyl group can undergo further alkylation with electrophiles (e.g., alkyl halides) .
Cycloaddition and Ring-Opening Reactions
The benzofuropyrimidine core participates in cycloaddition reactions with dienophiles, forming polycyclic structures.
Diels-Alder Reaction:
textBenzofuropyrimidine + Dienophile → Tetracyclic adduct
Conditions:
Stability Under Physicochemical Conditions
The compound’s stability informs its reactivity:
-
pH Stability: Stable at pH 5–7; degradation observed at pH < 3 or > 9.
-
Thermal Stability: Decomposes above 200°C.
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Light Sensitivity: Photooxidation occurs under UV light, forming sulfoxide derivatives .
Comparative Reactivity with Analogues
Table 2: Reactivity Trends in Benzofuropyrimidine Analogues
| Substituent | Sulfanyl Reactivity | Acetamide Hydrolysis Rate |
|---|---|---|
| 3-Ethoxypropyl | Moderate | Fast (t1/2 = 2h at pH 12) |
| 4-Methoxyphenyl | Low | Slow (t1/2 = 6h at pH 12) |
| Ethyl | High | Moderate (t1/2 = 4h) |
Unresolved Research Questions
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound can serve as a precursor for synthesizing more complex molecules. Its functional groups enable the creation of derivatives with tailored properties for specific applications in materials science and pharmaceuticals.
Biology
- Biochemical Probes : The compound may act as a probe or inhibitor in biochemical assays, facilitating the study of enzyme functions or metabolic pathways. Its ability to interact with biological macromolecules makes it valuable for elucidating cellular mechanisms.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound could exhibit various therapeutic effects:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation.
- Anticancer Properties : Research indicates that compounds with analogous structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Effects : The compound could also be evaluated for its ability to combat bacterial infections, based on the activity of structurally similar agents.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It could bind to receptors, altering signal transduction pathways.
Proteins: The compound may interact with structural or regulatory proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogs from the evidence:
Key Findings :
Core Heterocycle Effects: Benzofuro vs. Thieno derivatives, however, may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative enzymes .
Substituent Influence :
- 3-Methoxyphenyl vs. 4-Isopropylphenyl : The methoxy group (electron-donating) increases polarity, improving aqueous solubility, whereas the isopropyl group (steric, hydrophobic) enhances membrane permeability but may reduce solubility .
- Trifluoromethyl Phenyl : The CF₃ group (electron-withdrawing) significantly boosts lipophilicity (logP increase ~1.5 units) and may improve blood-brain barrier penetration .
Alkyl Chain Modifications: 3-Ethoxypropyl vs.
Biological Activity Trends: Thieno derivatives (e.g., Analog 1) often show higher kinase inhibitory activity in preliminary assays, possibly due to sulfur’s electronegativity aligning with ATP-binding pockets . CF₃-substituted analogs (e.g., Analog 2) demonstrate prolonged half-lives in pharmacokinetic studies, attributed to reduced cytochrome P450 metabolism .
Biological Activity
The compound 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuro-pyrimidine core and subsequent modifications to introduce the ethoxypropyl and methoxyphenyl groups. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The structural characterization is usually confirmed using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group has been suggested to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis.
Antitumor Activity
The benzofuro-pyrimidine scaffold has been linked to antitumor activity. Research indicates that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives with similar functionalities have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
There is emerging evidence that compounds with similar structural motifs possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro. This suggests that our compound may also exhibit these beneficial effects, potentially contributing to therapeutic strategies for inflammatory diseases .
The biological activity of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : It could affect signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication in cancer cells.
Case Studies
A study conducted on a series of pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced their antitumor activity against human breast cancer cells (MCF-7). The derivatives exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent activity . Another study highlighted the antimicrobial efficacy of related benzofuro-pyrimidines against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Q & A
Q. What are the recommended synthetic strategies for constructing the benzofuropyrimidinone core of this compound?
The benzofuropyrimidinone scaffold can be synthesized via cyclocondensation of substituted benzofuran precursors with pyrimidine intermediates. Key steps include:
- Step 1 : Preparation of 3-(3-ethoxypropyl)-4-hydroxybenzofuran through alkylation of benzofuran derivatives .
- Step 2 : Sulfur insertion via nucleophilic substitution using thiourea or Lawesson’s reagent to introduce the sulfanyl group at the 2-position .
- Step 3 : Coupling with N-(3-methoxyphenyl)acetamide using carbodiimide-mediated amide bond formation .
Validation : Confirm intermediates via -NMR and HRMS, as demonstrated in analogous pyrimidine derivatives .
Q. How can researchers confirm the structural integrity of this compound?
Use orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethoxypropyl ( 1.2–1.4 ppm, triplet), methoxyphenyl ( 3.8 ppm, singlet), and benzofuropyrimidinone aromatic protons ( 6.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion ([M+H]) to the theoretical mass (CHNOS: 479.15 g/mol) .
- X-ray crystallography (if crystalline): Resolve the fused heterocyclic system and confirm stereoelectronic effects .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Store at –20°C in airtight containers to prevent degradation .
- Waste Disposal : Neutralize with 10% aqueous NaOH before disposal .
Advanced Research Questions
Q. How can researchers optimize the solubility of this compound for in vitro assays?
Methodology :
- Co-solvent Systems : Test DMSO:PBS (1:9 v/v) or cyclodextrin-based formulations .
- pH Adjustment : Evaluate solubility across pH 4–8 using phosphate buffers.
- Nanoformulation : Use lipid nanoparticles (LNPs) to enhance bioavailability, as demonstrated for structurally related acetamide derivatives .
Data Analysis : Measure solubility via UV-Vis spectroscopy ( ~260 nm) and validate with HPLC .
Q. What experimental approaches are suitable for studying its structure-activity relationship (SAR)?
- Substituent Variation : Synthesize analogs with modified ethoxypropyl (e.g., shorter alkyl chains) or methoxyphenyl (e.g., halogen substitution) groups .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, CDK2) .
- Biological Assays : Test analogs in enzyme inhibition assays (IC) and compare cytotoxicity (MTT assay) in cancer cell lines .
Q. How should researchers address contradictions in reported biological activity data?
- Cross-Validation : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
- Meta-Analysis : Compare results with structurally similar benzofuropyrimidinones (e.g., differences in IC due to sulfanyl vs. sulfonyl substitutions) .
Q. What strategies can mitigate instability during long-term storage?
- Degradation Studies : Accelerate stability testing at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (amide bond) or oxidation (sulfanyl group) .
- Lyophilization : Prepare a lyophilized powder with trehalose (5% w/v) to stabilize the solid state .
- Antioxidant Additives : Include 0.1% ascorbic acid to prevent sulfur oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
